
Curcumenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Curcumenol is a natural product found in Curcuma phaeocaulis with data available.
Aplicaciones Científicas De Investigación
Inhibition of Cytochrome P450 Enzymes
Curcumenol demonstrates inhibitory effects on human liver cytochrome P450 enzymes, particularly CYP3A4. This suggests potential safe use without inducing metabolic drug-drug interactions through P450 inhibition (Sun et al., 2010).
Tautomerism and Bioactivities in Edible Plants
Curcumenol exhibits antioxidative properties and significantly enhances myogenic differentiation and mitochondrial function, as identified through spectroscopic behavior and quantum chemical calculations (Zhang et al., 2019).
Neuroprotection and Anti-Inflammatory Properties
Curcumenol from Curcuma zedoaria shows neuroprotective, anti-inflammatory, anti-tumor, and hepatoprotective activities, influencing inflammation in BV-2 microglia and suppressing LPS-induced production of pro-inflammatory cytokines (Lo et al., 2015).
Interaction with Human Serum Albumin
Studies reveal moderate binding affinity between curcumenol and human serum albumin, involving hydrophobic interactions and hydrogen bonding (Hamdi et al., 2015).
Anti-Leukemia Effects
Curcumenol shows significant inhibitory effects on the proliferation of L1210 leukemia cells and induces apoptosis in these cells (Xiao-hui & Hai, 2008).
Biotransformation and Anti-Inflammatory Activity
Curcumenol undergoes biotransformation by Mucor polymorphosporus, resulting in metabolites with enhanced anti-inflammatory activities against lipopolysaccharide-induced nitric oxide production in macrophages (Chen et al., 2015).
Propiedades
Nombre del producto |
Curcumenol |
|---|---|
Fórmula molecular |
C15H22O2 |
Peso molecular |
234.33 g/mol |
Nombre IUPAC |
(1S,2S,5S,8S)-2,6-dimethyl-9-propan-2-ylidene-11-oxatricyclo[6.2.1.01,5]undec-6-en-8-ol |
InChI |
InChI=1S/C15H22O2/c1-9(2)13-8-14-11(4)5-6-12(14)10(3)7-15(13,16)17-14/h7,11-12,16H,5-6,8H2,1-4H3/t11-,12-,14-,15-/m0/s1 |
Clave InChI |
ISFMXVMWEWLJGJ-JURCDPSOSA-N |
SMILES isomérico |
C[C@H]1CC[C@@H]2[C@]13CC(=C(C)C)[C@@](O3)(C=C2C)O |
SMILES canónico |
CC1CCC2C13CC(=C(C)C)C(O3)(C=C2C)O |
Sinónimos |
curcumenol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



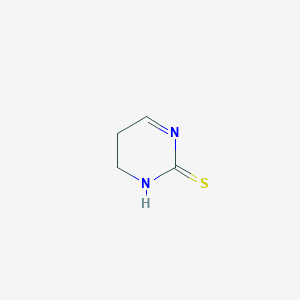
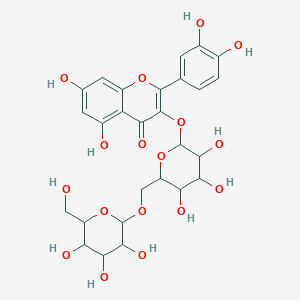

![(1R,4S,5R,9S,10R,13R)-5,9,13-trimethyl-14-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B1252696.png)
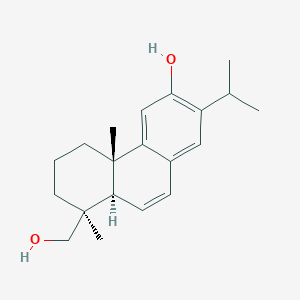

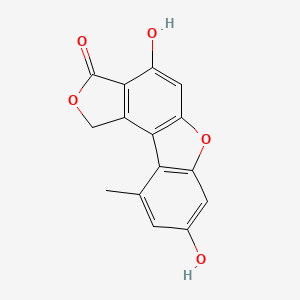
![4H-thieno[3,2-b]pyrrole](/img/structure/B1252704.png)


![10,13,14-Trimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B1252709.png)
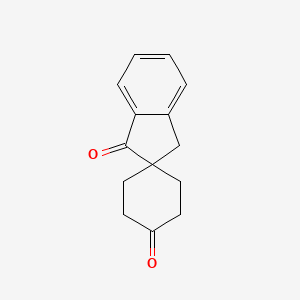
![(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B1252711.png)
![2-[5-Hydroxy-2-(16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl)oxy-6-methyl-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1252712.png)